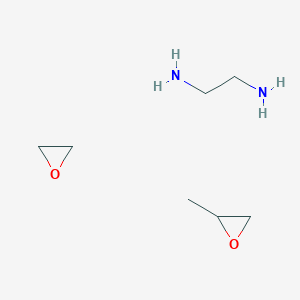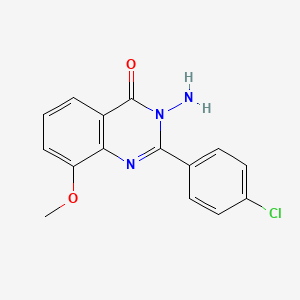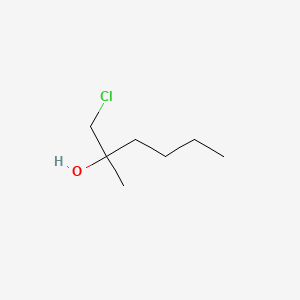
Ethylenediamine tetrakis(ethoxylate-block-propoxylate) tetrol
Overview
Description
Ethylenediamine tetrakis(ethoxylate-block-propoxylate) tetrol is a terminal secondary tetrahydroxy-functional oligomer . It’s a water-soluble, non-ionic surfactant with a high hydrophilic-lipophilic balance (HLB) value . It has been shown to be non-toxic to human serum and kidney fibrosis cells in vitro .
Molecular Structure Analysis
The molecular formula of this compound is C34H72N2O12 . Its molecular weight is 700.94168 .Physical and Chemical Properties Analysis
This compound has an average molecular weight (Mn) of 15,000 . It has a surface tension of 43 dyn/cm at 25 °C, 0.1 wt. % in H2O . Its viscosity is 1,100 cP at 77 °C . The melting point is 52 °C . The cloud point is >100 °C for a 1 wt. % aqueous solution . The density is 1.04 g/mL at 25 °C .Scientific Research Applications
Fluorescent Zinc Sensors : Derivatives of N,N,N',N'-tetrakis(2-quinolylmethyl)ethylenediamine, which are related to ethylenediamine tetrakis(ethoxylate-block-propoxylate) tetrol, have been developed for fluorescent zinc sensing. These derivatives show significant enhancement in fluorescence upon binding with zinc ions, useful for zinc ion detection in cellular environments (Mikata et al., 2006).
Carbon Nanotube Dispersions : this compound has been used for dispersing multiwalled carbon nanotubes in N,N-dimethylacetamide. This application demonstrates its effectiveness in creating stable dispersions of carbon nanotubes, which are crucial for various nanotechnology applications (Plisko & Bildyukevich, 2014).
Crystal and Molecular Structure Analysis : In the study of bis-, tris-, and tetrakis(diphenyloxophosphino)ethylenediamine compounds, related compounds to this compound, insights into their crystal and molecular structures have been gained. These compounds are synthesized starting with ethylenediamine, and their structure elucidation has applications in materials science and chemistry (Gümgüm et al., 2006).
Cobalt(II) Complexes : Research on coordination compounds of cobalt(II) with N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine and N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine, which are similar to this compound, has been conducted. These complexes have potential applications in catalysis and materials chemistry (Downs & Zimmerman, 1976).
Polyurethane Fabrication : A study on microphase-separated, hierarchical macroporous polyurethane using this compound demonstrates its role in producing materials with specific porosity and mechanical properties. These materials have applications in areas like filtration and insulation (Gui et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Ethylenediamine tetrakis(ethoxylate-block-propoxylate) tetrol (ETT) is a non-ionic surfactant . It primarily targets the surface tension of liquids, reducing it significantly . This property makes it useful in various applications, including as a defoamer in coatings and water treatment, and as a lubricant in metalworking .
Mode of Action
ETT interacts with its targets by adhering to the surface of the liquid, disrupting the uniformity of the surface tension . This interaction results in a reduction of the surface tension, leading to the dispersion of foam in coatings and water treatment processes . In metalworking, it acts as a lubricant, reducing friction between surfaces .
Biochemical Pathways
It has been shown to inhibit the deposition of tin (sn) in electrochemical reactions . This inhibition is dependent on the concentration of ETT, the rotation speed, and the potential scan rate .
Pharmacokinetics
It is known to be water-soluble , which suggests that it could be readily absorbed and distributed in aqueous environments. Its impact on bioavailability would depend on the specific application and dosage.
Result of Action
The primary result of ETT’s action is the reduction of surface tension in liquids . In the context of tin electroplating, ETT inhibits the deposition of tin, affecting the overall efficiency of the process .
Action Environment
The action of ETT is influenced by environmental factors such as temperature and pH. For instance, it has a cloud point (the temperature above which the surfactant becomes insoluble) of 71-75°C , indicating that its solubility and, consequently, its efficacy may decrease at higher temperatures
Properties
IUPAC Name |
ethane-1,2-diamine;2-methyloxirane;oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O.C2H8N2.C2H4O/c1-3-2-4-3;3-1-2-4;1-2-3-1/h3H,2H2,1H3;1-4H2;1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSMQAWUTCXMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CO1.C1CO1.C(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26316-40-5 | |
| Record name | 1,2-Ethanediamine, polymer with 2-methyloxirane and oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26316-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26316-40-5 | |
| Record name | 1,2-Ethanediamine, polymer with 2-methyloxirane and oxirane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethylenediamine, ethoxylated and propoxylated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.554 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Oxirane, 2-methyl-, polymer with oxirane, 1,2-ethanediylbis(nitrilodialkylene) ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3,7,8-Triazatricyclo[4.3.0.02,5]nonane](/img/structure/B566522.png)
![Methyl 5-chloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate](/img/structure/B566525.png)
